molecular formula C5H10N2O2 B2372048 6-(Aminomethyl)morpholin-3-one CAS No. 793644-35-6

6-(Aminomethyl)morpholin-3-one

Cat. No.: B2372048
CAS No.: 793644-35-6
M. Wt: 130.147
InChI Key: RRAANKOMZXHCIN-UHFFFAOYSA-N
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Description

6-(Aminomethyl)morpholin-3-one (CAS# 793644-35-6) is a useful research chemical . It has a molecular weight of 130.15 and a molecular formula of C5H10N2O2 .


Synthesis Analysis

Morpholines, including this compound, can be synthesized from 1,2-amino alcohols, aziridines, epoxides, and related compounds . A sequence of coupling, cyclization, and reduction reactions of easily available amino alcohols and α-haloacid chlorides can be used to synthesize various morpholines .


Molecular Structure Analysis

The molecular structure of this compound includes both amine and ether functional groups . The InChI key is RRAANKOMZXHCIN-UHFFFAOYSA-N .


Chemical Reactions Analysis

The synthesis of this compound involves a sequence of coupling, cyclization, and reduction reactions . The reaction involves the use of amino alcohols and α-haloacid chlorides .


Physical and Chemical Properties Analysis

This compound has a molecular weight of 130.15 and a molecular formula of C5H10N2O2 . It has a high GI absorption and is not BBB permeant . It is not a substrate or inhibitor for various CYP enzymes .

Scientific Research Applications

Aminomethylation of Heterocycles

6-(Aminomethyl)morpholin-3-one is used in aminomethylation reactions, particularly at the C-3 position of imidazopyridines. This methodology extends to various heterocycles, such as indolizine and benzo[d]imidazo[2,1-b]thiazole, under mild conditions, signifying its potential in synthesizing aminomethylated derivatives (Mondal et al., 2017).

Synthesis of Glycosylated Triazoles

This compound is involved in synthesizing 1-glycosyl-4-{N-[(2′-morpholinethoxy)phenyl]aminomethyl}-1H-1,2,3-triazoles. These compounds, which integrate carbohydrates with morpholine, show potential in elevating calcium concentration in glial cells (Li et al., 2015).

Bridged Bicyclic Morpholines

The compound is a key building block in medicinal chemistry, particularly for bridged bicyclic morpholines like 3-oxa-6-azabicyclo[3.1.1]heptane, offering similarity in lipophilicity to morpholine and serving as a morpholine isostere (Walker et al., 2012).

Enantioselective Synthesis of Amino Acids

This compound derivatives are useful in the enantioselective synthesis of α-amino acids, showcasing high diastereoselectivity and enabling the production of enantiomerically pure amino acids (Porzi & Sandri, 1996).

Synthesis of Biologically Active Compounds

It serves as an intermediate in synthesizing biologically active compounds like 3-morpholin-4-yl-1-(4-nitrophenyl)-5,6-dihydro-1H-pyridin-2-one, which is crucial in the development of small molecule inhibitors for cancer research (Wang et al., 2016).

Hydrogen-Bonded Sheet Structures

The compound contributes to the study of hydrogen-bonded sheet structures in various morpholin-4-yl compounds. These structures exhibit significant electronic polarization and are crucial in understanding molecular interactions (Orozco et al., 2008).

Ring-Opening Polymerization

This compound derivatives play a role in lipase-catalyzed ring-opening polymerization, leading to the synthesis of poly(ester amide)s. This highlights its significance in polymer chemistry (Feng et al., 2000).

Medicinal Chemistry and Pharmacology

Morpholine derivatives, including this compound, are vital in medicinal chemistry for their diverse biological activities. They are critical in drug design and development, demonstrating the importance of the morpholine ring in pharmacological applications (Kourounakis et al., 2020).

Synthesis of Antitumor Agents

This compound is instrumental in synthesizing tertiary aminoalkanol hydrochlorides, which have shown promising antitumor activity. Its role in producing biologically active compounds highlights its importance in cancer research (Isakhanyan et al., 2016).

Safety and Hazards

6-(Aminomethyl)morpholin-3-one is classified as a danger and has a hazard statement of H314 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, and removing all sources of ignition .

Future Directions

6-(Aminomethyl)morpholin-3-one has attracted significant attention due to its widespread availability in natural products and biologically relevant compounds . It has potential applications in imaging monoacylglycerol lipase in the brain .

Properties

IUPAC Name

6-(aminomethyl)morpholin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2/c6-1-4-2-7-5(8)3-9-4/h4H,1-3,6H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRAANKOMZXHCIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OCC(=O)N1)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

130.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

A solution of 6-((dibenzylamino)methyl)morpholin-3-one (340 mg, 1.09 mmol), Pd(OH)2/C (170 mg) in EtOH (30 mL) was stirred equipped under H2 balloon overnight. The solution was filtered and concentrated to give white oil. The crude product was used directly for next step without purification.
Quantity
340 mg
Type
reactant
Reaction Step One
Name
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
170 mg
Type
catalyst
Reaction Step One

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